![molecular formula C17H17N3OS B479127 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 346641-16-5](/img/structure/B479127.png)
4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is an organic compound with the empirical formula C10H11N3S . It has a molecular weight of 205.28 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a SMILES string ofCC1=NN=C(S)N1CC2=CC=CC=C2 . This represents the structure of the molecule in a linear format. The InChI key for the compound is KPEVOVMFLHPYIS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid . It has a CAS Number of 91129-84-9 . Unfortunately, the specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the applications of benzimidazole derivatives, closely related to the chemical structure , involves their use as inhibitors for mild steel corrosion in acidic solutions. These compounds, including similar triazole thiol derivatives, exhibit increased inhibition efficiency with concentration and adhere to the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Antitumor and DNA Methylation
New 1,2,4-triazole thioether derivatives have been synthesized for their potential anti-tumor activity and effects on tumor DNA methylation levels. These compounds show promise in the development of new cancer therapies by modifying DNA methylation, a key process in cancer progression (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Antimicrobial Activity
Synthesized derivatives of 2-methylbenzimidazole containing 1,2,4-triazole heterocycles have been tested for antimicrobial activity against bacteria, mold, and yeast. This research suggests the potential of these compounds in developing new antimicrobial agents, providing a foundation for further exploration in the field of infectious diseases (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Tyrosinase Inhibition for Cosmetic Applications
Triazole Schiff’s base derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase activity, a key enzyme in the melanin synthesis pathway. These findings have implications for the development of skin lightening agents and treatments for hyperpigmentation disorders (Yu, Jia, Wang, Zheng, Cui, Fang, Zhang, & Chen, 2015).
Safety and Hazards
The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard statement of H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501 . It has an acute toxicity classification of 4 for oral intake . The compound is classified as a combustible solid (Storage Class Code 11) . It has a WGK of 3 .
Mecanismo De Acción
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . As a novel chemical entity, its interactions with various biochemical pathways need to be investigated through rigorous scientific research.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined . Understanding these effects is critical for assessing the potential therapeutic applications of this compound.
Propiedades
IUPAC Name |
4-benzyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-7-5-6-10-15(13)21-12-16-18-19-17(22)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORKIJFZOFJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


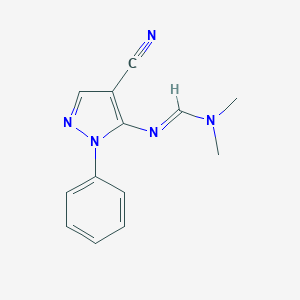
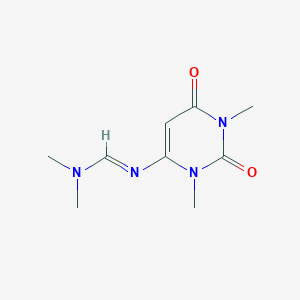
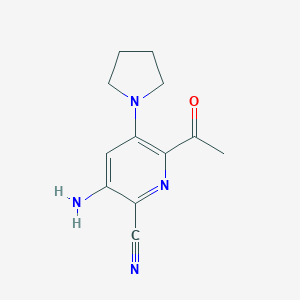
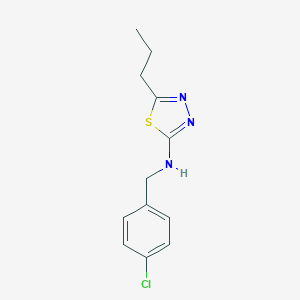
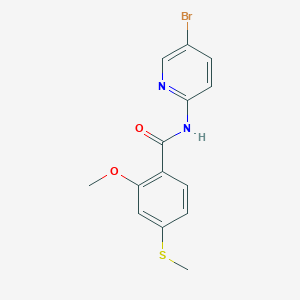
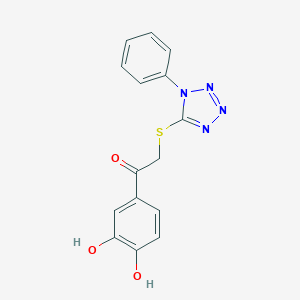
![N-(2,4-dimethylphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479126.png)

![1-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B479135.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B479146.png)

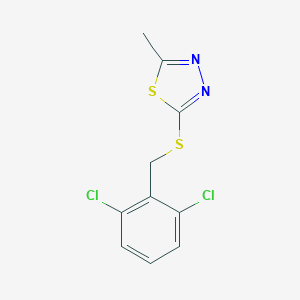
![N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B479162.png)